tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Overview
Description
“tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate” is a chemical compound with the CAS Number: 351369-07-8 . It has a molecular weight of 226.32 . The compound is typically stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((5-azaspiro [2.4]heptan-7-yl)methyl)carbamate . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4 degrees Celsius . It has a molecular weight of 226.32 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes and Derivation
Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate. This compound provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Enantioselective Preparation for Proline Scaffolds
López et al. (2020) highlight the catalytic and enantioselective preparation of a related compound, leading to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Isomorphous Crystal Structures and Bonding
Baillargeon et al. (2017) studied the crystal structures of related carbamate compounds, demonstrating the interplay of hydrogen and halogen bonds involving the carbonyl group, which is significant for understanding molecular interactions in this class of compounds (Baillargeon et al., 2017).
Cycloaddition Reactions
Molchanov and Tran (2013) explored the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with tert-butyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing the compound's potential in forming diverse and structurally complex molecules (Molchanov & Tran, 2013).
Boc Protecting Group Introduction
Rao et al. (2017) describe a new reagent for introducing the Boc protecting group to amines, relevant to the synthesis of compounds like tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, thus enabling more efficient syntheses (Rao et al., 2017).
Absolute Configuration Determination via NMR
Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related compounds, which is crucial for understanding the stereochemical aspects of similar molecules (Jakubowska et al., 2013).
Biological Applications and Studies
- Potent Antibacterial Activity: Odagiri et al. (2013) synthesized novel compounds structurally related to tert-butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate, exhibiting potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant strains, showcasing the therapeutic potential of similar compounds (Odagiri et al., 2013).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVLQHHOVKCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC12CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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